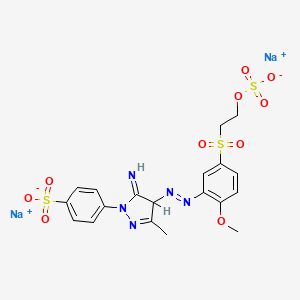
Disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration. The compound’s structure includes multiple functional groups, making it versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate involves several steps:
Azo Coupling Reaction: The initial step involves the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage.
Sulphonation: The resulting azo compound undergoes sulphonation to introduce sulphonate groups, enhancing its solubility in water.
Methoxylation and Sulphonatooxyethylation:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process. The final product is purified through crystallization and filtration techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitro compounds, alkylating agents.
Major Products
The major products formed from these reactions include various substituted azo compounds, amines, and sulphonated derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate is used as a pH indicator and in titration experiments due to its color-changing properties under different pH conditions.
Biology
In biological research, this compound is utilized as a staining agent for microscopy, helping to visualize cellular components and structures. Its ability to bind to specific biological molecules makes it valuable in histological studies.
Medicine
In the medical field, the compound is explored for its potential use in diagnostic assays and as a marker in various biochemical tests
Industry
Industrially, the compound is widely used in the textile industry for dyeing fabrics. Its vibrant color and resistance to fading make it a preferred choice for high-quality dyes. It is also used in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo linkage and sulphonate groups play crucial roles in its binding affinity and solubility. In biological systems, it binds to specific proteins and nucleic acids, facilitating their visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
- Disodium 5-(4-sulphophenylazo)salicylate
- Disodium 5-(acetylamino)-4-hydroxy-3-((2-methyl-5-(phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
- Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Compared to similar compounds, disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate stands out due to its unique combination of functional groups, which confer enhanced solubility, stability, and color properties. Its specific structure allows for a broader range of applications, particularly in biological staining and industrial dyeing processes.
Properties
CAS No. |
97403-76-4 |
|---|---|
Molecular Formula |
C19H19N5Na2O10S3 |
Molecular Weight |
619.6 g/mol |
IUPAC Name |
disodium;4-[5-imino-4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C19H21N5O10S3.2Na/c1-12-18(19(20)24(23-12)13-3-5-14(6-4-13)36(27,28)29)22-21-16-11-15(7-8-17(16)33-2)35(25,26)10-9-34-37(30,31)32;;/h3-8,11,18,20H,9-10H2,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
TWSPAFSLXUXXNH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=N)C1N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















